AnnH75 is classified as a β-carboline derivative, which is a class of compounds known for their diverse biological activities. The compound was synthesized to enhance selectivity against DYRK1A while reducing off-target effects associated with harmine. Its development is part of ongoing research aimed at creating selective chemical probes for kinase function characterization .
The synthesis of AnnH75 involves several key steps:
The technical details of the synthesis process highlight the importance of optimizing reaction conditions to achieve high specificity and potency while minimizing unwanted side reactions, particularly those that lead to MAO-A inhibition .
AnnH75 features a complex molecular structure typical of β-carbolines, characterized by a fused indole-pyrrole ring system. The structural modifications at the N-9 position are crucial for its binding affinity to DYRK1A.
AnnH75 undergoes specific biochemical reactions primarily related to its role as an inhibitor:
The compound's selectivity is quantified using metrics like the Gini coefficient, indicating its potential as a targeted therapeutic agent.
The mechanism of action for AnnH75 involves:
This mechanism allows for precise modulation of DYRK1A activity in cellular contexts, providing insights into its biological functions without the confounding effects seen with other inhibitors .
These properties make AnnH75 suitable for in vitro and potentially in vivo studies.
AnnH75 serves multiple roles in scientific research:
DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) is a serine/threonine kinase within the CMGC family, encoded on human chromosome 21q22.2. It plays critical roles in neuronal development, cell cycle control, synaptic plasticity, and mRNA splicing [3] [8]. As a dose-sensitive kinase, deviations in DYRK1A expression trigger pathological cascades:
Table 1: Disease Associations of DYRK1A Dysregulation
Disease | DYRK1A Alteration | Key Pathogenic Mechanisms |
---|---|---|
Down Syndrome | 1.5-fold overexpression | Tau hyperphosphorylation, impaired neurogenesis |
Alzheimer’s | Elevated activity | APP phosphorylation, Aβ overproduction |
Type 2 Diabetes | Overexpressed in islets | NFAT inactivation, suppressed β-cell proliferation |
Solid Cancers | Amplified expression | Enhanced cancer stemness, EMT promotion |
Harmine, a natural β-carboline alkaloid, was the first potent DYRK1A inhibitor identified (IC₅₀ = 33–170 nM). Despite favorable blood-brain barrier penetration and cellular activity, its therapeutic utility is limited by:
Table 2: Limitations of Harmine vs. AnnH75
Property | Harmine | AnnH75 |
---|---|---|
DYRK1A IC₅₀ | 33–170 nM | 8–15 nM |
MAO-A Inhibition | 5 nM (highly potent) | >10,000 nM (negligible) |
Kinome Selectivity | Inhibits DYRK1B, CLK1, CLK4 | Selective for DYRK1A/1B |
Key Structural Flaw | Unsubstituted N9 position | N9-hydroxyethyl, C1-chlorine |
The structural basis for harmine’s promiscuity lies in divergent binding modes:
Table 3: Structural Basis for Selective Inhibition
Binding Feature | MAO-A Interaction | DYRK1A Interaction | AnnH75 Modification |
---|---|---|---|
N-9 position | H-bond with water network | No direct interaction | Hydroxyethyl substitution |
C-1 position | No significant role | Hydrophobic pocket near Phe238 | Chlorination |
7-Methoxy group | Weak hydrophobic filling | Critical H-bond with Leu241 | Preserved intact |
Ring A pyridine N | H-bond with water | H-bond with Lys188 | Unmodified |
AnnH75 emerged from systematic optimization of >60 harmine analogs. Key structural innovations include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: